4-Hydroxymephenytoin

Beschreibung

metabolite of mephenytoin; RN given refers to cpd without isomeric designation

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-3-12(8-4-6-9(15)7-5-8)10(16)14(2)11(17)13-12/h4-7,15H,3H2,1-2H3,(H,13,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPLORUDZLXXPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)C)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20977407 |

Source

|

| Record name | 5-Ethyl-2-hydroxy-5-(4-hydroxyphenyl)-3-methyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61837-65-8 |

Source

|

| Record name | 4-Hydroxymephenytoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061837658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethyl-2-hydroxy-5-(4-hydroxyphenyl)-3-methyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Hydroxymephenytoin: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymephenytoin is the principal metabolite of the anticonvulsant drug mephenytoin. Its formation is a critical step in the clearance of the parent drug and is catalyzed by the polymorphic cytochrome P450 enzyme, CYP2C19.[1] Due to the genetic variability in CYP2C19 activity within the population, the rate of this compound formation varies significantly among individuals, impacting the pharmacokinetics and therapeutic or adverse effects of mephenytoin. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, metabolism, and analytical methodologies for this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

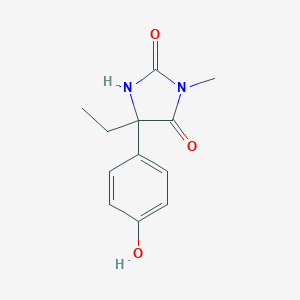

This compound, with the IUPAC name 5-ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione, is a hydantoin derivative. Its chemical structure is characterized by a five-membered hydantoin ring substituted with an ethyl group, a 4-hydroxyphenyl group, and a methyl group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 5-ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione |

| SMILES String | CCC1(C(=O)N(C)C(=O)N1)c1ccc(O)cc1 |

| InChI Key | OQPLORUDZLXXPD-UHFFFAOYSA-N |

| CAS Number | 61837-65-8 |

| Molecular Formula | C₁₂H₁₄N₂O₃ |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 234.25 g/mol | [2] |

| Melting Point | 153-154 °C | [3] |

| pKa | 9.97 (acidic) | [4] |

| LogP | 1.2 | [2] |

| Solubility | Soluble in DMSO and methanol. | [3] |

Metabolism and Pharmacogenetics

The primary route of mephenytoin metabolism is the stereoselective 4'-hydroxylation of the (S)-enantiomer to form (S)-4-hydroxymephenytoin. This reaction is almost exclusively catalyzed by the cytochrome P450 enzyme CYP2C19.[5] The (R)-enantiomer is metabolized more slowly through N-demethylation to nirvanol, a reaction primarily mediated by CYP2B6.

The activity of CYP2C19 is subject to genetic polymorphism, leading to distinct phenotypes in the population:

-

Extensive Metabolizers (EMs): Individuals with normal enzyme activity.

-

Intermediate Metabolizers (IMs): Individuals with reduced enzyme activity.

-

Poor Metabolizers (PMs): Individuals with little to no enzyme activity.

This genetic variation has significant implications for mephenytoin therapy, as poor metabolizers exhibit impaired clearance of (S)-mephenytoin, leading to its accumulation and potential for adverse drug reactions. The frequency of the poor metabolizer phenotype varies among different ethnic populations.

Experimental Protocols

Chemical Synthesis of this compound

It is crucial to note that this is a generalized synthetic scheme, and specific reaction conditions, including solvents, temperatures, and purification methods, would need to be optimized for the synthesis of this compound. This synthesis involves highly toxic reagents and should only be performed by experienced chemists in a properly equipped laboratory.

Extraction of this compound from Biological Matrices

The following are representative protocols for the extraction of this compound from urine and plasma.

a) Solid-Phase Extraction (SPE) from Urine [6]

References

- 1. METABOLISM OF ANTICONVULSANT DRUGS | Semantic Scholar [semanticscholar.org]

- 2. This compound | C12H14N2O3 | CID 119507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Assessment of urinary mephenytoin metrics to phenotype for CYP2C19 and CYP2B6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Ethyl-5-(4-hydroxyphenyl) hydantoin [webbook.nist.gov]

- 5. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simple and selective assay of this compound in human urine using solid-phase extraction and high-performance liquid chromatography with electrochemical detection and its preliminary application to phenotyping test [pubmed.ncbi.nlm.nih.gov]

4-Hydroxymephenytoin CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-Hydroxymephenytoin, the primary metabolite of the anticonvulsant drug mephenytoin. A critical analyte in pharmacogenetic studies, this compound serves as a key biomarker for the activity of the cytochrome P450 enzyme CYP2C19. Understanding its formation, properties, and analytical measurement is crucial for drug development, clinical pharmacology, and personalized medicine. This document details its chemical properties, metabolic pathway, and established experimental protocols for its quantification.

Core Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Parameter | Value | Source |

| CAS Number | 61837-65-8 | [1][2] |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [1] |

| Molecular Weight | 234.25 g/mol | [2][3][4] |

| Synonyms | (±)-5-Ethyl-5-(4-hydroxyphenyl)-3-methylhydantoin, p-hydroxymephenytoin | [2] |

| Appearance | White solid | [2] |

| Melting Point | 153-154 °C | [2] |

| Storage Temperature | 2-8°C | [2] |

Metabolic Pathway of Mephenytoin to this compound

The formation of this compound is a primary route of mephenytoin metabolism in humans. This biotransformation is predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2C19 (CYP2C19) in the liver[1][5]. The reaction involves the stereospecific aromatic hydroxylation of the S-enantiomer of mephenytoin[1]. Genetic variations in the CYP2C19 gene can lead to significant inter-individual differences in the rate of this compound formation, which is the basis for its use in phenotyping studies to classify individuals as poor, intermediate, extensive, or ultrarapid metabolizers of CYP2C19 substrates[5].

Caption: Metabolic pathway of (S)-Mephenytoin to this compound via CYP2C19.

Experimental Protocols

The quantification of this compound in biological matrices is essential for CYP2C19 phenotyping and pharmacokinetic studies. Below are detailed methodologies for commonly employed analytical techniques.

Experimental Workflow: Quantification of this compound in Urine

Caption: General workflow for the quantification of this compound in urine.

Quantification in Human Urine by LC-MS/MS

This method is highly sensitive and specific for the simultaneous quantification of mephenytoin and its metabolites.

-

Sample Preparation:

-

To 50 µL of urine, add a buffered β-glucuronidase solution.

-

Incubate the mixture at 37°C for 6 hours to deconjugate the glucuronidated metabolite.

-

Terminate the reaction and precipitate proteins by adding methanol containing an internal standard (e.g., 4'-methoxymephenytoin).

-

Centrifuge the sample and transfer the supernatant for analysis.

-

-

Chromatographic Conditions:

-

Column: Thermo Electron Aquasil C18 (100 x 3 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile/methanol (50:50) in water. The organic phase is increased from 10% to 90%.

-

Flow Rate: As optimized for the specific system.

-

-

Mass Spectrometry Conditions:

-

Instrument: Triple-stage quadrupole mass spectrometer (e.g., TSQ Quantum, Thermo Electron).

-

Ionization: Negative electrospray ionization (ESI-).

-

Detection: Selected Reaction Monitoring (SRM) mode.

-

-

Quantification:

-

Linearity is typically observed in the concentration range of 15-10,000 ng/mL.

-

The lower limit of quantification (LLOQ) for 4'-hydroxymephenytoin is approximately 20 ng/mL.

-

In Vitro CYP2C19 Activity Assay using Human Liver Microsomes

This protocol is used to determine the kinetic parameters of this compound formation.

-

Reagents and Materials:

-

Human liver microsomes (HLMs) as the CYP2C19 enzyme source.

-

(S)-mephenytoin as the substrate.

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4).

-

NADPH regenerating system to initiate and sustain the metabolic reaction.

-

Acetonitrile or methanol (ice-cold) to terminate the reaction.

-

This compound standard for the calibration curve.

-

-

Reaction System Configuration (Final volume of 200 µL):

-

Combine Tris-HCl buffer, HLMs (final protein concentration of 0.1-0.5 mg/mL), and (S)-mephenytoin (substrate concentrations ranging from 1 to 400 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding NADPH (final concentration of 1 mM).

-

Incubate at 37°C for a specified time.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol.

-

-

Sample Processing and Analysis:

-

Centrifuge the terminated reaction mixture at high speed (e.g., 13,000 rpm for 10 minutes).

-

Collect the supernatant for UPLC-MS/MS analysis to quantify the formed this compound.

-

Calculate the rate of product formation to determine CYP2C19 activity.

-

HPLC Method with UV Detection for Urinary this compound

A simpler, though less sensitive, method for quantification.

-

Sample Preparation:

-

Perform enzymatic deconjugation of urine samples as described in the LC-MS/MS protocol.

-

Add an internal standard (e.g., phenobarbital).

-

Extract the sample with diethyl ether.

-

Evaporate the organic layer and reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: Isocratic elution with acetonitrile-water (24:76, v/v).

-

Flow Rate: 1.2 mL/min.

-

Detection: UV detector at 204 nm.

-

-

Quantification:

-

Quantification is based on the peak-height ratio of this compound to the internal standard.

-

This method has shown good intra- and inter-day precision (<10%).

-

Conclusion

This compound is a pivotal metabolite in the study of CYP2C19 activity and the metabolism of mephenytoin. The analytical methods detailed in this guide provide robust and reliable means for its quantification in various research and clinical settings. A thorough understanding of its formation and measurement is indispensable for professionals in drug development and pharmacogenomics.

References

- 1. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A major pathway of mephenytoin metabolism in man. Aromatic hydroxylation to p-hydroxymephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. glpbio.com [glpbio.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (S)-4-Hydroxy Mephenytoin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-hydroxy mephenytoin is the principal metabolite of (S)-mephenytoin, an anticonvulsant drug. Its formation is almost exclusively mediated by the cytochrome P450 enzyme CYP2C19, making it a critical biomarker for the enzyme's activity in pharmacogenetic studies. This technical guide provides a comprehensive overview of the synthesis of (S)-4-hydroxy mephenytoin, with a primary focus on the well-established enzymatic pathway. Currently, there is a notable absence of published methods for the de novo chemical synthesis of (S)-4-hydroxy mephenytoin, likely due to the high stereoselectivity and efficiency of the enzymatic route. This document details the experimental protocols for the enzymatic synthesis, presents relevant quantitative data, and includes visualizations to illustrate the metabolic pathway.

Introduction

Mephenytoin, a hydantoin-class anticonvulsant, is metabolized in the human liver through two primary pathways: N-demethylation to nirvanol and aromatic hydroxylation to 4-hydroxy mephenytoin. The hydroxylation of the S-enantiomer of mephenytoin is highly stereoselective, catalyzed almost exclusively by the CYP2C19 enzyme.[1] This specificity has established (S)-4-hydroxy mephenytoin as a reliable probe for phenotyping and genotyping individuals based on their CYP2C19 metabolic activity.[1] Understanding the synthesis of this metabolite is crucial for researchers in drug metabolism, pharmacokinetics, and personalized medicine.

This guide focuses on the enzymatic synthesis of (S)-4-hydroxy mephenytoin, providing detailed protocols and quantitative data to aid in its laboratory-scale production for use as an analytical standard or in further research.

Synthesis Pathways

The synthesis of (S)-4-hydroxy mephenytoin is predominantly achieved through an enzymatic pathway. A thorough review of the scientific literature reveals a lack of established methods for the chemical synthesis of this specific stereoisomer.

Enzymatic Synthesis: The Primary Route

The stereoselective hydroxylation of (S)-mephenytoin at the 4'-position of the phenyl ring is catalyzed by CYP2C19.[1][2] This reaction occurs in the liver and can be replicated in vitro using various sources of the enzyme, such as human liver microsomes, recombinant CYP2C19 expressed in cell lines, or purified enzyme preparations.[3]

The overall reaction can be summarized as follows:

(S)-Mephenytoin + O₂ + NADPH + H⁺ → (S)-4-Hydroxy Mephenytoin + H₂O + NADP⁺

This pathway is highly efficient and specific, yielding the (S)-enantiomer of the hydroxylated metabolite.

Chemical Synthesis: An Uncharted Territory

Despite extensive searches, no specific and reproducible methods for the de novo chemical synthesis of racemic or (S)-4-hydroxy mephenytoin have been found in the peer-reviewed scientific literature. The challenges in achieving the required regioselectivity for the hydroxylation of the phenyl ring and the stereoselectivity at the chiral center of the hydantoin ring likely make chemical synthesis a less favorable option compared to the highly specific enzymatic method.

Experimental Protocols: Enzymatic Synthesis

The following protocol is a generalized procedure for the in vitro enzymatic synthesis of (S)-4-hydroxy mephenytoin. Optimization may be required depending on the specific enzyme source and experimental goals.

Materials and Reagents

-

Enzyme Source: Human liver microsomes (HLMs), recombinant human CYP2C19 co-expressed with NADPH-cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells), or a purified CYP2C19 enzyme preparation.

-

Substrate: (S)-Mephenytoin

-

Cofactor: NADPH, or an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Buffer: Potassium phosphate buffer (pH 7.4) or Tris-HCl buffer (pH 7.4)

-

Quenching Solution: Acetonitrile or methanol (ice-cold)

-

Analytical Standards: (S)-4-hydroxy mephenytoin for calibration and quantification

Reaction Setup

The following table outlines a typical reaction mixture for the enzymatic synthesis.

| Component | Final Concentration |

| Enzyme Source (Protein) | 0.1 - 0.5 mg/mL |

| (S)-Mephenytoin | 10 - 100 µM |

| NADPH | 1 mM |

| Buffer (e.g., Tris-HCl) | 100 mM, pH 7.4 |

| Total Volume | e.g., 200 µL |

Step-by-Step Procedure

-

Preparation: Prepare stock solutions of (S)-mephenytoin and NADPH. The NADPH solution should be prepared fresh before each experiment.

-

Reaction Mixture Assembly: In a microcentrifuge tube, combine the buffer, enzyme source, and (S)-mephenytoin solution to the desired final concentrations.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation: Initiate the reaction by adding the NADPH solution.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period, typically ranging from 20 to 60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

-

Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This will precipitate the proteins and halt enzymatic activity.

-

Protein Precipitation: Centrifuge the mixture at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Carefully collect the supernatant for analysis.

Analytical Quantification

The concentration of the synthesized (S)-4-hydroxy mephenytoin is typically determined using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[3] This method offers high sensitivity and selectivity for accurate quantification. A stable isotope-labeled internal standard is often used to improve the accuracy of the quantification.

Quantitative Data

The yield of (S)-4-hydroxy mephenytoin is dependent on several factors, including the source and activity of the CYP2C19 enzyme, substrate concentration, and incubation time. The following table provides representative kinetic parameters for the 4'-hydroxylation of (S)-mephenytoin by human liver microsomes and recombinant CYP2C19.

| Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein or pmol/min/nmol P450) | Reference |

| Human Liver Microsomes | 30 - 350 | Varies significantly between individuals | [4] |

| Recombinant CYP2C19 | ~20 - 50 | ~5 - 15 | [2] |

Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax (maximum reaction rate). These values can vary between studies and experimental conditions.

Visualizations

Enzymatic Synthesis Pathway of (S)-4-Hydroxy Mephenytoin

Caption: Enzymatic conversion of (S)-Mephenytoin to (S)-4-Hydroxy Mephenytoin by CYP2C19.

Experimental Workflow for Enzymatic Synthesis

References

The Mechanism of 4-Hydroxymephenytoin Formation by CYP2C19: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical mechanisms underlying the formation of 4-hydroxymephenytoin from (S)-mephenytoin, a reaction catalyzed by the human cytochrome P450 enzyme, CYP2C19. This metabolic pathway is of significant interest in drug development and clinical pharmacology due to the pronounced genetic polymorphism of the CYP2C19 gene, which leads to substantial inter-individual variability in drug clearance and response.

Introduction to Mephenytoin Metabolism and CYP2C19

The anticonvulsant drug mephenytoin is a racemic mixture of (R)- and (S)-enantiomers, each undergoing distinct metabolic fates. The 4'-hydroxylation of the (S)-enantiomer is a stereospecific reaction almost exclusively catalyzed by CYP2C19, making (S)-mephenytoin an ideal probe substrate for assessing the in vivo and in vitro activity of this enzyme.[1][2] The product of this reaction is (S)-4'-hydroxymephenytoin. Understanding the mechanism of this reaction is crucial for predicting drug-drug interactions and for personalizing medicine for drugs metabolized by CYP2C19.

Genetic variations in the CYP2C19 gene can lead to the production of non-functional or decreased-function enzymes, resulting in a "poor metabolizer" (PM) phenotype.[1][3] This phenotype is more prevalent in Asian populations (up to 20%) compared to Caucasians and African-Americans.[1] Poor metabolizers have a reduced capacity to hydroxylate (S)-mephenytoin, leading to altered pharmacokinetics and a potential for adverse drug reactions when taking medications cleared by CYP2C19.[1]

The Catalytic Cycle of CYP2C19 and Aromatic Hydroxylation

The formation of this compound by CYP2C19 follows the general catalytic cycle of cytochrome P450 enzymes. This process involves the activation of molecular oxygen and the subsequent insertion of one oxygen atom into the substrate.

The mechanism of aromatic hydroxylation by cytochrome P450 enzymes is a complex process.[4][5][6] The currently accepted model suggests that the rate-limiting step is the addition of the highly reactive ferryl-oxo intermediate (Compound I) to the aromatic ring of the substrate.[4][6] This addition proceeds through a transition state that has both radical and cationic characteristics.[4][6] The subsequent steps leading to the formation of the final phenol product, this compound, occur with low energy barriers.[4]

References

- 1. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The major genetic defect responsible for the polymorphism of S-mephenytoin metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism and structure–reactivity relationships for aromatic hydroxylation by cytochrome P450 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Pharmacokinetics of 4-Hydroxymephenytoin: A Technical Overview for Researchers

An in-depth examination of the metabolic fate of mephenytoin's primary metabolite, 4-hydroxymephenytoin, providing key pharmacokinetic data, experimental methodologies, and metabolic pathway visualizations for drug development professionals.

Introduction

This compound is the principal metabolite of the anticonvulsant drug mephenytoin. Its formation is a critical step in the clearance of mephenytoin and is primarily mediated by the polymorphic cytochrome P450 enzyme, CYP2C19.[1][2] Consequently, the pharmacokinetics of this compound are highly dependent on the genetic makeup of an individual, leading to significant inter-individual variability in drug response and potential for adverse effects. This technical guide provides a comprehensive overview of the current understanding of this compound pharmacokinetics in humans, with a focus on quantitative data, experimental protocols, and the underlying metabolic pathways.

Pharmacokinetic Parameters

The pharmacokinetic properties of this compound are intrinsically linked to the metabolism of its parent compound, S-mephenytoin. A population pharmacokinetic model developed by Elsherbiny et al. provides the most detailed insights into the formation and elimination of S-4-hydroxymephenytoin.[3] The model distinguishes between different CYP2C19 metabolizer phenotypes: extensive metabolizers (EMs), intermediate metabolizers (IMs), and poor metabolizers (PMs).

| Parameter | Description | Value (EMs) | Value (IMs) | Value (PMs) | Units | Reference |

| CL25 | Formation clearance of S-4-hydroxymephenytoin | 15.8 | 2.1 | 0.04 | L/day | [3] |

| CL50 | Elimination clearance of S-4-hydroxymephenytoin | 20.6 | 20.6 | 20.6 | L/day | [3] |

| V5 | Volume of distribution of S-4-hydroxymephenytoin | 56.6 | 56.6 | 56.6 | L | [3] |

| F6 | First-pass formation of S-4-hydroxymephenytoin | Estimated | Not Estimated | Not Estimated | - | [3] |

Note: The provided values are based on a population pharmacokinetic model and represent typical estimates for each metabolizer group. Inter-individual variability is a significant factor. The elimination clearance (CL50) and volume of distribution (V5) were estimated to be the same across the different metabolizer groups in this model.

Metabolic Pathway of Mephenytoin

Mephenytoin is metabolized in humans via two primary pathways: 4'-hydroxylation and N-demethylation. The 4'-hydroxylation of the S-enantiomer of mephenytoin to S-4-hydroxymephenytoin is the major route of elimination and is almost exclusively catalyzed by CYP2C19.[1][2] The resulting this compound is then rapidly eliminated, primarily in the urine, after glucuronidation.[4] The N-demethylation pathway, leading to the formation of nirvanol, is of lesser importance for S-mephenytoin elimination.

Metabolic pathway of mephenytoin in humans.

Experimental Protocols

The in-vivo pharmacokinetics of this compound are typically studied through phenotyping studies involving the oral administration of mephenytoin to healthy volunteers.

CYP2C19 Phenotyping Study Protocol

A representative experimental workflow for determining an individual's CYP2C19 metabolizer status involves the following steps:

-

Subject Recruitment and Dosing: Healthy volunteers are recruited and administered a single oral dose of racemic mephenytoin (typically 100 mg).[3]

-

Sample Collection: Urine and/or plasma samples are collected at timed intervals post-dose. For urine, a complete collection over a specified period (e.g., 0-8 hours or 0-12 hours) is common.

-

Sample Preparation:

-

Urine: An aliquot of the urine sample is typically treated with β-glucuronidase to hydrolyze the glucuronide conjugate of this compound, allowing for the measurement of the total (free and conjugated) metabolite.[5]

-

Plasma: Plasma samples may be subjected to protein precipitation followed by further extraction.

-

-

Analytical Quantification: The concentrations of mephenytoin and this compound in the prepared samples are quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS/MS) detection.[5][6][7]

-

Data Analysis: The metabolic ratio (MR), calculated as the molar ratio of mephenytoin to this compound in urine, is often used to classify individuals into different metabolizer phenotypes.

References

- 1. A convenient assay for mephenytoin 4-hydroxylase activity of human liver microsomal cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. page-meeting.org [page-meeting.org]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenotypic differences in mephenytoin pharmacokinetics in normal subjects. | Semantic Scholar [semanticscholar.org]

- 7. Simultaneous enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 4-Hydroxymephenytoin in Drug Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-hydroxymephenytoin and its critical role in drug metabolism studies. As the primary metabolite of (S)-mephenytoin, its formation is a specific and sensitive marker for the activity of Cytochrome P450 2C19 (CYP2C19), a key enzyme in the biotransformation of a wide range of therapeutic agents. This document details the biochemical pathways, experimental protocols for in-vitro and in-vivo studies, and the clinical significance of this compound in phenotyping and drug-drug interaction studies. Quantitative data from various studies are consolidated into comprehensive tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of the concepts.

Introduction

The study of drug metabolism is fundamental to the development of safe and effective therapeutics. A crucial aspect of this field is the characterization of the activity of drug-metabolizing enzymes, among which the Cytochrome P450 (CYP) superfamily plays a predominant role. CYP2C19 is a highly polymorphic enzyme responsible for the metabolism of numerous clinically important drugs, including proton pump inhibitors, antidepressants, and anticonvulsants.[1] The anticonvulsant drug mephenytoin, specifically its (S)-enantiomer, is selectively hydroxylated at the 4'-position to form this compound, a reaction almost exclusively catalyzed by CYP2C19.[1][2] This specificity makes the formation of this compound an invaluable tool for probing CYP2C19 activity.

This guide will cover the biochemical basis of this compound formation, its application as a probe substrate in in-vitro systems such as human liver microsomes and recombinant enzymes, and its use in in-vivo phenotyping to classify individuals based on their CYP2C19 metabolic capacity.

Biochemical Formation of this compound

Mephenytoin is administered as a racemic mixture of (S)- and (R)-enantiomers. The metabolism of these enantiomers follows distinct pathways. The aromatic 4'-hydroxylation of (S)-mephenytoin is the rate-limiting step in its elimination and is almost exclusively mediated by CYP2C19.[1][2] The (R)-enantiomer is metabolized through N-demethylation to nirvanol, a reaction catalyzed by other CYP enzymes. This stereoselective metabolism is the foundation of mephenytoin's utility as a CYP2C19 probe.[3]

The polymorphic nature of the CYP2C19 gene leads to significant inter-individual variability in the formation of this compound.[1] Individuals can be classified into different metabolizer phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs), based on their genetic makeup and corresponding enzyme activity.

Figure 1: Metabolic pathway of (S)-Mephenytoin to this compound.

Quantitative Data: Enzyme Kinetics and Inhibition

The following tables summarize key quantitative data related to the formation of this compound, providing a basis for designing and interpreting drug metabolism studies.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Formation

| System | Substrate | Km (µM) | Vmax (pmol/min/mg protein or pmol/min/pmol CYP) | Reference |

| Human Liver Microsomes | (S)-Mephenytoin | 30-350 | Varies | [4] |

| Human Liver Microsomes | (S)-Mephenytoin | 100 | 230 (pmol/min/nmol CYP) | [1] |

| Recombinant CYP2C19 | (S)-Mephenytoin | 47.2 ± 12.5 | 8.1 ± 1.4 (pmol/min/pmol CYP) | [5] |

Table 2: Inhibition Constants (Ki) for CYP2C19 using (S)-Mephenytoin as a Probe Substrate

| Inhibitor | Ki (µM) | Type of Inhibition | System | Reference |

| (R)-Omeprazole | 15.3 | Competitive | Recombinant CYP2C19 | [6] |

| (S)-Omeprazole | >100 | - | Recombinant CYP2C19 | [6] |

| (S)-Fluoxetine | >100 | - | Recombinant CYP2C19 | [6] |

| Ethotoin | Varies | Competitive | Human Liver Microsomes | [3] |

| Mephobarbital | Varies | Competitive | Human Liver Microsomes | [3] |

| Methsuximide | Varies | Competitive | Human Liver Microsomes | [3] |

| Phensuximide | Varies | Competitive | Human Liver Microsomes | [3] |

| Warfarin | Varies | Competitive | Human Liver Microsomes | [3] |

Experimental Protocols

In-Vitro CYP2C19 Inhibition Assay using Human Liver Microsomes

This protocol outlines a typical procedure to assess the inhibitory potential of a test compound on CYP2C19 activity by measuring the formation of this compound.

References

- 1. A convenient assay for mephenytoin 4-hydroxylase activity of human liver microsomal cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic ratios of psychotropics as indication of cytochrome P450 2D6/2C19 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]

- 4. Characterization and inhibition of mephenytoin 4-hydroxylase activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of cytochrome p450 enzymes involved in the metabolism of 4'-methyl-alpha-pyrrolidinopropiophenone, a novel scheduled designer drug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

4-Hydroxymephenytoin: A Comprehensive Technical Guide on its Discovery and Historical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and history of 4-hydroxymephenytoin, the principal metabolite of the anticonvulsant drug mephenytoin. The document details its initial identification, the pivotal role it played in understanding the genetic polymorphism of cytochrome P450 2C19 (CYP2C19), and its subsequent use as a critical probe for phenotyping and in vitro drug metabolism studies. This guide includes a chronological account of key research milestones, detailed experimental protocols for its analysis and use in enzymatic assays, a compilation of its physicochemical and pharmacokinetic properties, and visualizations of its metabolic pathway and experimental workflows.

Introduction

This compound, chemically known as 5-ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione, is the major metabolite of the antiepileptic drug mephenytoin.[1][2] Its significance in the fields of pharmacology and drug metabolism extends far beyond its role as a metabolic byproduct. The study of this compound has been instrumental in unraveling the complexities of human drug metabolism, particularly the genetic variability in the activity of the cytochrome P450 enzyme system.

The formation of this compound is a stereoselective process, with the S-enantiomer of mephenytoin being preferentially hydroxylated at the 4'-position of the phenyl ring.[3][4] This reaction is almost exclusively catalyzed by the enzyme CYP2C19.[5][6] The discovery of a genetic polymorphism in the CYP2C19 gene, leading to "extensive" and "poor" metabolizer phenotypes, has established S-mephenytoin 4'-hydroxylation as a key in vivo and in vitro probe for assessing CYP2C19 activity.[4] This guide will delve into the historical context of these discoveries and provide the technical details necessary for researchers in drug development and clinical pharmacology.

Discovery and Initial Characterization

The journey of this compound began with investigations into the metabolic fate of its parent drug, mephenytoin.

1980: Identification as a Major Metabolite

In 1980, a major metabolite of mephenytoin was identified in human urine.[1] Through chemical synthesis, gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy, its structure was unequivocally established as 3-methyl-5-ethyl-5-(4-hydroxyphenyl)hydantoin, or this compound.[1] Quantitative analysis revealed that a significant portion of an oral dose of mephenytoin, approximately 43 ± 7%, was eliminated in the urine as the glucuronide conjugate of this newly identified metabolite, underscoring its importance in the drug's disposition.[1]

Early Analytical Methods

Initial quantitative studies relied on GC-MS.[1] However, the need for more accessible and high-throughput methods led to the development of various high-performance liquid chromatography (HPLC) assays for the determination of mephenytoin and this compound in urine and plasma.[7][8][9] These early methods were crucial for subsequent pharmacokinetic and pharmacogenetic studies.

Physicochemical and Pharmacokinetic Properties

A clear understanding of the properties of this compound is essential for its use as a research tool.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₁₄N₂O₃ | [2] |

| Molecular Weight | 234.25 g/mol | [2] |

| CAS Number | 61837-65-8 | [2] |

| Appearance | White to off-white solid | [10] |

| Melting Point | 153-154 °C | |

| Water Solubility | 0.638 mg/mL | [11] |

| logP | 1.29 | [11] |

Table 2: Pharmacokinetic Parameters of S-4-Hydroxymephenytoin

| Parameter | Value | Population/Condition | Reference(s) |

| Formation Clearance (CL₂₅) | - | Healthy Volunteers (EMs) | [12] |

| Elimination Clearance (CL₅₀) | - | Healthy Volunteers (EMs) | [12] |

| Volume of Distribution (V₅) | 56.6 L | Healthy Volunteers (EMs) | [12] |

| First-Pass Formation Bioavailability (F₆) | Estimated for EMs | Healthy Volunteers | [12] |

| Residual Variability (proportional error) | 0.28 (SD) | Population Pharmacokinetic Model | [12] |

| Note: Specific clearance values were not explicitly provided in the summary of the population pharmacokinetic model. EM stands for Extensive Metabolizers. |

The Role of CYP2C19 and the Discovery of Genetic Polymorphism

The most significant chapter in the history of this compound is its connection to CYP2C19 and the discovery of a clinically relevant genetic polymorphism.

Stereoselective Metabolism

Early research in the 1980s revealed that the 4'-hydroxylation of mephenytoin was a stereoselective process, with the S-enantiomer being the preferred substrate.[3] This observation was a critical clue that a specific enzyme was responsible for this metabolic pathway.

Identification of CYP2C19

Subsequent in vitro studies using human liver microsomes and recombinant P450 enzymes definitively identified CYP2C19 as the primary enzyme responsible for the 4'-hydroxylation of S-mephenytoin.[5][6] These studies demonstrated that recombinant CYP2C19 stereospecifically catalyzed this reaction with a high turnover rate.[6]

Genetic Polymorphism

The observation of large inter-individual differences in the urinary excretion of this compound led to the hypothesis of a genetic polymorphism in mephenytoin metabolism.[4] Individuals were classified as either "extensive metabolizers" (EMs) or "poor metabolizers" (PMs) based on their ability to hydroxylate S-mephenytoin.[4] Family and population studies confirmed that this trait was inherited in an autosomal recessive manner.[4]

Further molecular investigations identified the genetic basis for this polymorphism, revealing specific single nucleotide polymorphisms (SNPs) in the CYP2C19 gene that result in a non-functional or absent enzyme in poor metabolizers.

Experimental Protocols

The use of S-mephenytoin as a probe for CYP2C19 activity has necessitated the development of standardized experimental protocols.

In Vitro CYP2C19 Inhibition Assay

This protocol outlines a typical in vitro assay to assess the inhibitory potential of a compound on CYP2C19-mediated S-mephenytoin 4'-hydroxylation in human liver microsomes.

Materials:

-

Human liver microsomes (HLM)

-

S-mephenytoin (substrate)

-

This compound (metabolite standard)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Test compound (potential inhibitor)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents: Prepare stock solutions of S-mephenytoin, this compound, and the test compound in an appropriate solvent (e.g., methanol or DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer.

-

Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the following in order:

-

Potassium phosphate buffer (to final volume)

-

Human liver microsomes (typically 0.1-0.5 mg/mL final protein concentration)

-

Test compound at various concentrations (or vehicle control)

-

S-mephenytoin (at a concentration near its Km, e.g., 10-100 µM)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the test compound to interact with the microsomes.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new tube or well for analysis.

-

LC-MS/MS Analysis: Quantify the amount of this compound formed using a validated LC-MS/MS method with a stable isotope-labeled internal standard.

-

Data Analysis: Determine the rate of metabolite formation in the presence and absence of the inhibitor. Calculate the IC₅₀ value for the test compound.

In Vivo CYP2C19 Phenotyping Protocol

This protocol describes a general procedure for determining an individual's CYP2C19 phenotype using an oral dose of mephenytoin.

Materials:

-

Racemic mephenytoin (oral dose, e.g., 100 mg)

-

Urine collection containers

-

β-glucuronidase/arylsulfatase for deconjugation

-

Analytical standards for S-mephenytoin, R-mephenytoin, and this compound

-

LC-MS/MS or HPLC system for analysis

Procedure:

-

Subject Preparation: Subjects should abstain from medications known to inhibit or induce CYP2C19 for a specified period before the study.

-

Drug Administration: Administer a single oral dose of racemic mephenytoin.

-

Urine Collection: Collect urine over a specified time interval (e.g., 0-8 hours or 0-12 hours post-dose).

-

Sample Preparation:

-

Measure the total volume of the collected urine.

-

Take an aliquot of the urine and treat it with β-glucuronidase/arylsulfatase to hydrolyze the glucuronide conjugate of this compound.

-

Perform a solid-phase or liquid-liquid extraction to isolate the analytes.

-

-

Analytical Quantification: Quantify the urinary concentrations of S-mephenytoin, R-mephenytoin, and this compound using a validated enantioselective analytical method.

-

Phenotype Determination: Calculate a metabolic ratio. A common metric is the urinary S/R ratio of mephenytoin or the amount of this compound excreted. Individuals are then classified as extensive or poor metabolizers based on established cutoff values.

Visualizations

Mephenytoin Metabolic Pathway

Caption: Metabolic pathway of mephenytoin.

Experimental Workflow for In Vitro CYP2C19 Inhibition Assay

Caption: In vitro CYP2C19 inhibition assay workflow.

Conclusion

The discovery and subsequent investigation of this compound have been pivotal in advancing our understanding of drug metabolism and pharmacogenetics. From its initial identification as a major metabolite of mephenytoin, it has evolved into an indispensable tool for characterizing the activity of CYP2C19, one of the most important drug-metabolizing enzymes. The elucidation of the genetic polymorphism of CYP2C19, facilitated by studies on this compound formation, has had a profound impact on personalized medicine, enabling the prediction of drug response and the avoidance of adverse drug reactions. This technical guide provides a comprehensive overview of the historical milestones and detailed methodologies that have cemented the importance of this compound in modern drug development and clinical pharmacology. The continued use of mephenytoin and its 4'-hydroxy metabolite as probes will undoubtedly contribute to further refinements in our ability to predict and understand inter-individual differences in drug metabolism.

References

- 1. A major pathway of mephenytoin metabolism in man. Aromatic hydroxylation to p-hydroxymephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C12H14N2O3 | CID 119507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. s-mephenytoin 4-hydroxylase studies: Topics by Science.gov [science.gov]

- 4. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Determination of mephenytoin and 4'-hydroxymephenytoin in urine by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simple and selective assay of this compound in human urine using solid-phase extraction and high-performance liquid chromatography with electrochemical detection and its preliminary application to phenotyping test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. page-meeting.org [page-meeting.org]

4-Hydroxymephenytoin solubility in DMSO and other solvents

An In-Depth Technical Guide to the Solubility of 4-Hydroxymephenytoin

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental to its application in experimental assays and formulation development. This guide provides a comprehensive overview of the solubility of this compound, a principal metabolite of the anticonvulsant drug mephenytoin, in various common laboratory solvents. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of its metabolic pathway.

Introduction to this compound

This compound is the primary metabolite of mephenytoin, an antiepileptic drug.[1][2] Its formation is catalyzed in the liver by the cytochrome P450 enzyme, specifically the CYP2C19 isoform.[3][4] Consequently, the rate of this compound formation and its subsequent catabolism can serve as a direct indicator of CYP2C19 activity, which is known to exhibit genetic polymorphism.[5] This makes this compound a critical analyte in pharmacokinetic studies and in the development of assays for evaluating CYP2C19 probe drugs.[2]

Quantitative Solubility Data

The solubility of this compound has been determined in several organic solvents and aqueous solutions. The data, compiled from various sources, are presented below for easy comparison. It is important to note that solubility can be influenced by factors such as temperature, pH, and the crystalline form of the compound. Some sources indicate that warming and sonication can aid in achieving higher solubility.[6][7][8]

| Solvent | Reported Solubility |

| Dimethyl Sulfoxide (DMSO) | Approximately 25 mg/mL[3][7][8][9] |

| >5 mg/mL[5][10][11][12] | |

| 90 mg/mL (Sonication is recommended)[13] | |

| Dimethylformamide (DMF) | Approximately 25 mg/mL[3][7][8][9] |

| Ethanol | Approximately 15 mg/mL[3][7][8][9] |

| 1:1 DMSO:PBS (pH 7.2) | Approximately 0.5 mg/mL[3][7][8][9] |

| Aqueous Buffers | Sparingly soluble[3] |

| Water | 0.638 mg/mL (Predicted)[14] |

For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[3]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in pre-formulation studies. The "shake-flask" method is a widely accepted and reliable technique for determining equilibrium solubility.[15][16]

Equilibrium Solubility Determination: Shake-Flask Method

This method measures the thermodynamic solubility of a compound, which is the saturation point of a solution at equilibrium.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed container, such as a glass vial or flask.

-

Equilibration: The container is agitated at a constant temperature for an extended period, typically 24 to 72 hours.[15] This ensures that the system reaches equilibrium between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved through centrifugation followed by careful filtration of the supernatant through a chemically inert filter (e.g., a PTFE syringe filter) to avoid removing the solute.[15]

-

Quantification of Solute: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.[15][17] A calibration curve generated from standard solutions of known concentrations is used for precise quantification.

-

Data Reporting: The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[15]

Metabolic Pathway of Mephenytoin

This compound is a product of the metabolic process involving its parent compound, (S)-mephenytoin. This biotransformation is primarily mediated by a specific enzyme within the cytochrome P450 superfamily. The following diagram illustrates this key metabolic step.

Caption: Metabolic conversion of (S)-Mephenytoin to this compound.

This diagram illustrates the critical role of the CYP2C19 enzyme in the aromatic hydroxylation of (S)-mephenytoin to form this compound.[3][4][18] This pathway is a cornerstone of mephenytoin's metabolism in humans.

References

- 1. A major pathway of mephenytoin metabolism in man. Aromatic hydroxylation to p-hydroxymephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Comparison of (S)-mephenytoin and proguanil oxidation in vitro: contribution of several CYP isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-HYDROXY MEPHENYTOIN CAS#: 61837-65-8 [m.chemicalbook.com]

- 6. file.glpbio.com [file.glpbio.com]

- 7. file.glpbio.com [file.glpbio.com]

- 8. glpbio.com [glpbio.com]

- 9. caymanchem.com [caymanchem.com]

- 10. This compound = 98 HPLC 61837-65-8 [sigmaaldrich.com]

- 11. guidechem.com [guidechem.com]

- 12. This compound = 98 HPLC 61837-65-8 [sigmaaldrich.com]

- 13. This compound | Drug Metabolite | TargetMol [targetmol.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. [Determination of mephenytoin and 4'-hydroxymephenytoin in urine by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. glpbio.com [glpbio.com]

Biochemical and Physiological Actions of 4-Hydroxymephenytoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical and physiological actions of 4-Hydroxymephenytoin, the major metabolite of the anticonvulsant drug mephenytoin. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Biochemical Actions of this compound

Formation of this compound

This compound is the primary metabolite of the (S)-enantiomer of mephenytoin.[1][2][3] Its formation is a stereoselective process catalyzed almost exclusively by the cytochrome P450 enzyme, CYP2C19 , in the liver.[1][3][4][5] This metabolic pathway, known as aromatic 4'-hydroxylation, is a key determinant of the pharmacokinetic profile of mephenytoin.[4][5] The reaction involves the addition of a hydroxyl group to the phenyl ring of (S)-mephenytoin.[6]

In contrast, the (R)-enantiomer of mephenytoin is primarily metabolized via N-demethylation to Nirvanol (5-ethyl-5-phenylhydantoin), a pharmacologically active metabolite.[7] This reaction is catalyzed by other CYP isoforms, including CYP2B6 and CYP2C9.

The formation of this compound is subject to significant inter-individual variability due to genetic polymorphism in the CYP2C19 gene.[5] Individuals can be classified as extensive metabolizers (EMs), intermediate metabolizers (IMs), or poor metabolizers (PMs) based on their genotype, which directly impacts the rate of this compound formation.[5][8] This genetic variation is the basis for using mephenytoin as a probe drug for CYP2C19 phenotyping.[9][10][11]

Enzyme Kinetics

The enzymatic formation of this compound from (S)-mephenytoin has been characterized in vitro using human liver microsomes and recombinant CYP2C19. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key parameters in understanding the efficiency of this metabolic reaction.

| Enzyme Source | Substrate | Km (μM) | Vmax (nmol/min/mg protein) | Reference |

| Human Liver Microsomes | Phenytoin | 23.6 ± 1.8 | - | [12] |

| Recombinant CYP2C19 | (S)-Mephenytoin | 24.1 | - | [12] |

| Recombinant CYP2C9 | Phenytoin | 14.6 | - | [12] |

Physiological Actions

Anticonvulsant Activity of the Parent Compound, Mephenytoin

Mephenytoin is an anticonvulsant drug belonging to the hydantoin class.[13] Its primary mechanism of action is the blockade of voltage-gated sodium channels in neurons.[14] By binding to the inactive state of the sodium channel, mephenytoin prolongs its refractory period, thereby limiting the repetitive firing of action potentials that is characteristic of epileptic seizures. This action helps to prevent the spread of seizure activity in the brain.

Pharmacological Activity of this compound

Current scientific literature suggests that This compound is a pharmacologically inactive metabolite .[7][15] It is rapidly eliminated from the body, primarily through renal excretion.[7] Studies on the metabolites of the structurally related anticonvulsant, phenytoin, have also indicated that its hydroxylated metabolites do not possess significant pharmacological activity.[15] While direct in-vivo studies on the anticonvulsant properties of isolated this compound are not extensively reported, its rapid clearance and the established inactivity of similar hydantoin metabolites strongly suggest it does not contribute to the therapeutic effect of mephenytoin.[7]

Pharmacokinetics

The pharmacokinetic profile of mephenytoin and its metabolites is significantly influenced by the CYP2C19 phenotype.

| Parameter | Mephenytoin | Nirvanol (from R-Mephenytoin) | This compound (from S-Mephenytoin) | Reference |

| Half-life (T1/2) | ~7 hours | ~96 hours | Rapidly eliminated | [16] |

| Formation Clearance | - | - | CL25 (Formation) | [8] |

| Elimination Clearance | - | CL80 (Elimination) | CL50 (Elimination) | [8] |

Experimental Protocols

In Vivo CYP2C19 Phenotyping Using Mephenytoin

This protocol outlines a general procedure for determining an individual's CYP2C19 phenotype.

Objective: To classify individuals as poor or extensive metabolizers of CYP2C19 substrates.

Materials:

-

Urine collection containers

-

High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[17]

-

Analytical standards for (R)-mephenytoin, (S)-mephenytoin, and this compound[18]

-

Internal standard (e.g., 4'-methoxymephenytoin)[17]

-

β-glucuronidase[17]

Procedure:

-

Administer a single oral dose of racemic mephenytoin to the subject.

-

Collect urine samples over a specified period (e.g., 0-8 hours).[9][18]

-

Treat a urine aliquot with β-glucuronidase to deconjugate any glucuronidated metabolites.[17]

-

Prepare the urine sample for analysis, which may involve solid-phase extraction.

-

Analyze the sample using a validated HPLC or LC-MS/MS method to quantify the concentrations of (S)-mephenytoin and (R)-mephenytoin, or the amount of this compound.[17][18]

-

Calculate the S/R ratio of mephenytoin or the 4'-hydroxylation index (amount of this compound excreted).[9]

-

Classify the subject's phenotype based on the calculated ratio or index against established cut-off values.

In Vitro Mephenytoin 4'-Hydroxylation Assay

This protocol describes a method to assess the in vitro metabolism of mephenytoin to this compound.

Objective: To determine the kinetic parameters (Km and Vmax) of mephenytoin 4'-hydroxylation.

Materials:

-

Human liver microsomes or recombinant CYP2C19[19]

-

(S)-mephenytoin[1]

-

NADPH regenerating system[1]

-

Phosphate buffer (pH 7.4)[1]

-

Acetonitrile or methanol to terminate the reaction[1]

-

LC-MS/MS system[1]

-

This compound analytical standard[1]

Procedure:

-

Pre-incubate human liver microsomes or recombinant CYP2C19 with varying concentrations of (S)-mephenytoin in phosphate buffer at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a specified time, ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the protein and collect the supernatant.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of this compound formed.

-

Calculate the reaction velocity at each substrate concentration.

-

Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Maximal Electroshock (MES) Test for Anticonvulsant Activity

This is a standard preclinical model to screen for anticonvulsant activity.

Objective: To evaluate the ability of a test compound to prevent tonic-clonic seizures.

Materials:

-

Corneal or auricular electrodes[22]

-

An electroshock apparatus capable of delivering a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2 s duration)[22]

-

Test compound (e.g., this compound) and vehicle control

-

Positive control (e.g., Phenytoin)

Procedure:

-

Administer the test compound, vehicle, or positive control to groups of animals via a specific route (e.g., intraperitoneal or oral).

-

After a predetermined time for drug absorption, apply the electrical stimulus through the electrodes.

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

Determine the dose of the test compound that protects 50% of the animals (ED50).

Visualizations

Metabolic Pathway of Mephenytoin

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacogenetic association between the formation of this compound and a new metabolite of S-mephenytoin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of R-enantiomeric normephenytoin during chronic administration in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. page-meeting.org [page-meeting.org]

- 9. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mephenytoin as a probe for CYP2C19 phenotyping:effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 12. Relative contributions of CYP2C9 and 2C19 to phenytoin 4-hydroxylation in vitro: inhibition by sulfaphenazole, omeprazole, and ticlopidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | Drug Metabolite | TargetMol [targetmol.com]

- 14. Block of human NaV1.5 sodium channels by novel alpha-hydroxyphenylamide analogues of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Formation of active metabolites of anticonvulsant drugs. A review of their pharmacokinetic and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clinical pharmacology of mephenytoin and ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CYP2C19-mediated (S)-mephenytoin 4'-hydroxylation assayed by high-performance liquid chromatography with radiometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijpp.com [ijpp.com]

- 22. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

The Catabolism of 4-Hydroxymephenytoin: A Deep Dive into Genetic Polymorphisms and Metabolic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mephenytoin, a now largely discontinued anticonvulsant, remains a crucial probe drug in clinical pharmacology for phenotyping the activity of the cytochrome P450 2C19 (CYP2C19) enzyme. The stereoselective metabolism of its S-enantiomer to 4-hydroxymephenytoin is a polymorphic trait, leading to significant interindividual variability in drug exposure and response. This technical guide provides a comprehensive overview of the catabolism of this compound, the profound impact of CYP2C19 genetic polymorphisms on this process, and detailed experimental protocols for assessing these variations.

Mephenytoin Metabolism: The Central Role of CYP2C19

The primary metabolic pathway for the active S-enantiomer of mephenytoin is aromatic hydroxylation at the 4'-position of the phenyl ring, yielding S-4-hydroxymephenytoin. This reaction is almost exclusively catalyzed by the CYP2C19 enzyme in the liver.[1] The R-enantiomer is metabolized more slowly through N-demethylation to nirvanol, a reaction primarily mediated by CYP2B6 with some contribution from CYP2C9.[2]

The genetic polymorphism of the CYP2C19 gene is the principal determinant of an individual's ability to metabolize S-mephenytoin.[1] This polymorphism gives rise to distinct phenotypes:

-

Ultrarapid Metabolizers (UMs): Individuals carrying two increased-function alleles (e.g., CYP2C1917/17*).

-

Extensive Metabolizers (EMs): Individuals with two normal-function alleles (e.g., CYP2C191/1*).

-

Intermediate Metabolizers (IMs): Individuals with one normal-function and one loss-of-function allele (e.g., CYP2C191/2*) or one increased-function and one loss-of-function allele.

-

Poor Metabolizers (PMs): Individuals with two loss-of-function alleles (e.g., CYP2C192/2* or CYP2C192/3*).[3]

Poor metabolizers exhibit a significantly reduced capacity to form this compound, leading to higher plasma concentrations of the parent drug and a greater reliance on the slower N-demethylation pathway.[1]

Catabolism of this compound

Once formed, this compound undergoes further metabolism, primarily through two pathways: glucuronidation and catechol formation.

Glucuronidation

The major route for the elimination of this compound is conjugation with glucuronic acid to form a water-soluble glucuronide metabolite, which is then excreted in the urine.[4][5] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Specifically, UGT1A1, UGT1A9, and UGT2B15 have been shown to be involved in the glucuronidation of this compound's analogue, 5-(4'-hydroxyphenyl)-5-phenylhydantoin (HPPH).[1][6] The process is stereoselective, with different UGT isoforms showing preferences for the (S)- and (R)-enantiomers of HPPH.[6]

Catechol Formation

A secondary metabolic pathway for this compound involves further oxidation to a catechol derivative, 3',4'-dihydroxy-mephenytoin.[7] This reaction is also catalyzed by cytochrome P450 enzymes, with CYP2C19 being the most efficient catalyst.[8][9] However, due to their higher abundance in the liver, CYP2C9 and CYP3A4 may contribute significantly to this metabolic step in vivo.[8][10] The catechol can then be methylated by catechol-O-methyltransferase (COMT) to form a methylcatechol metabolite.[7]

Genetic Polymorphism of CYP2C19

The CYP2C19 gene is highly polymorphic, with numerous alleles identified that result in varying enzyme activity. The most clinically significant variants include the loss-of-function alleles CYP2C192 and CYP2C193, and the increased-function allele CYP2C19*17.

The frequencies of these alleles vary significantly across different ethnic populations, which explains the observed differences in the prevalence of the poor metabolizer phenotype.

Data Presentation

Table 1: Frequencies of Major CYP2C19 Alleles in Different Ethnic Populations

| Population | CYP2C192 Frequency (%) | CYP2C193 Frequency (%) | CYP2C19*17 Frequency (%) | Reference(s) |

| East Asian | 28.4 | 6.0 | 3.7 | [11] |

| South Asian | 31.8 | - | - | [11] |

| European (Caucasian) | 15.2 | 0.3 | 20.4 | [11] |

| African American | 17.5 | - | - | [11] |

| Iranian | 21.4 | 1.7 | 27.1 | [12] |

| Japanese | 27.4 | 10.8 | - | [13] |

| Ethiopian | 14.0 | 2.0 | 18.0 | [12] |

Table 2: Pharmacokinetic Parameters of Mephenytoin in Relation to CYP2C19 Genotype

| CYP2C19 Phenotype | Parameter | Value | Reference(s) |

| Extensive Metabolizer (EM) | S-mephenytoin Total Intrinsic Clearance | High variability | [14] |

| Poor Metabolizer (PM) | S-mephenytoin Total Intrinsic Clearance | >100-fold lower than EMs | [14] |

| Ultrarapid Metabolizer (17/17) | Omeprazole AUC | 35-40% lower than 1/1 | [12] |

| Heterozygous EM (m1 allele) | Phenytoin Vmax | 5.3 +/- 0.7 mg/kg/day | [15] |

| PM (m2 allele) | Phenytoin Vmax | 3.9 +/- 0.4 mg/kg/day | [15] |

Note: Direct comparative pharmacokinetic data for this compound across different CYP2C19 phenotypes is limited. The table includes data for mephenytoin and other CYP2C19 substrates as a proxy.

Table 3: Kinetic Parameters of CYP2C19 Variants for S-Mephenytoin 4'-Hydroxylation

| CYP2C19 Genotype/Variant | Vmax (relative to 1/1) | Km (µM) | Reference(s) |

| 1/1 (Wild-type) | 100% | Not specified | [16] |

| 2/2 (Poor Metabolizer) | ~9% | Not significantly different from 1/1 | [16] |

| 1/17 (Rapid Metabolizer) | Not significantly different from 1/1 | Not specified | [16] |

| 17/17 (Ultrarapid Metabolizer) | Not significantly different from 1/1 | Not specified | [16] |

| D256N (*26) | 50% decrease | Not specified | [17] |

Experimental Protocols

CYP2C19 Genotyping by PCR-RFLP

This protocol describes the genotyping of the common CYP2C192 (c.681G>A) and CYP2C193 (c.636G>A) loss-of-function alleles using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism.

1. DNA Extraction:

-

Extract genomic DNA from whole blood using a commercially available kit according to the manufacturer's instructions.

2. PCR Amplification:

-

For CYP2C19*2:

-

Forward Primer: 5'-AATTACAACCAGAGCTTGGC-3'

-

Reverse Primer: 5'-TATCACTTTCCATAAAAGCAAG-3'

-

-

For CYP2C19*3:

-

Forward Primer: 5'-TTAAATTTCCCACCCTGT-3'

-

Reverse Primer: 5'-TAAATATCACTTTCCATAAAAGC-3'

-

-

PCR Reaction Mix (per 25 µL reaction):

-

12.5 µL 2x PCR Master Mix

-

1 µL Forward Primer (10 µM)

-

1 µL Reverse Primer (10 µM)

-

1-2 µL Genomic DNA (50-100 ng)

-

Nuclease-free water to 25 µL

-

-

PCR Cycling Conditions:

-

Initial denaturation: 94°C for 5 min

-

35 cycles of:

-

Denaturation: 94°C for 30 sec

-

Annealing: 55°C for 30 sec

-

Extension: 72°C for 30 sec

-

-

Final extension: 72°C for 7 min

-

3. Restriction Enzyme Digestion:

-

For CYP2C19*2: Digest the PCR product with SmaI. The G to A mutation abolishes the SmaI restriction site.

-

For CYP2C19*3: Digest the PCR product with BamHI. The G to A mutation creates a BamHI restriction site.

-

Digestion Reaction (per 20 µL reaction):

-

10 µL PCR product

-

2 µL 10x Restriction Buffer

-

1 µL Restriction Enzyme (10 U/µL)

-

7 µL Nuclease-free water

-

-

Incubate at the optimal temperature for the enzyme (e.g., 25°C for SmaI, 37°C for BamHI) for at least 4 hours or overnight.

4. Gel Electrophoresis:

-

Analyze the digested products on a 2-3% agarose gel stained with a DNA-binding dye.

-

Expected Fragment Sizes:

-

CYP2C19*2:

-

Wild-type (1/1): 120 bp, 49 bp

-

Heterozygous (1/2): 169 bp, 120 bp, 49 bp

-

Homozygous mutant (2/2): 169 bp

-

-

CYP2C19*3:

-

Wild-type (1/1): 271 bp

-

Heterozygous (1/3): 271 bp, 222 bp, 49 bp

-

Homozygous mutant (3/3): 222 bp, 49 bp

-

-

CYP2C19 Phenotyping using Urinary S/R Mephenytoin Ratio

This protocol outlines the determination of the CYP2C19 phenotype by measuring the urinary ratio of S-mephenytoin to R-mephenytoin following oral administration of racemic mephenytoin.

1. Subject Preparation and Dosing:

-

Subjects should abstain from other medications for a specified period before the study.

-

Administer a single oral dose of 100 mg racemic mephenytoin.

2. Urine Collection:

-

Collect urine over an 8-hour period post-dosing.

3. Sample Preparation:

-

To a 1 mL aliquot of urine, add an internal standard (e.g., phenobarbital).

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

4. HPLC Analysis:

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Column: Chiral column (e.g., Chiralcel OD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

The enantiomers of mephenytoin should be well-resolved.

5. Data Analysis:

-

Quantify the peak areas of S-mephenytoin and R-mephenytoin.

-

Calculate the S/R ratio.

-

Phenotype Classification:

-

Poor Metabolizers (PMs): S/R ratio > 0.9

-

Extensive Metabolizers (EMs): S/R ratio < 0.9

-

Mandatory Visualizations

Caption: Metabolic pathway of mephenytoin.

References

- 1. Stereoselective glucuronidation of 5-(4'-hydroxyphenyl)-5-phenylhydantoin by human UDP-glucuronosyltransferase (UGT) 1A1, UGT1A9, and UGT2B15: effects of UGT-UGT interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a routine bedside CYP2C19 genotype assessment program for antiplatelet therapy guidance in a community hospital catheterization laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. google.com [google.com]

- 4. A major pathway of mephenytoin metabolism in man. Aromatic hydroxylation to p-hydroxymephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of urinary mephenytoin metrics to phenotype for CYP2C19 and CYP2B6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A methodological investigation on the estimation of the S-mephenytoin hydroxylation phenotype using the urinary S/R ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. s-mephenytoin 4-hydroxylase studies: Topics by Science.gov [science.gov]

- 8. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenytoin metabolism by human cytochrome P450: involvement of P450 3A and 2C forms in secondary metabolism and drug-protein adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. researchgate.net [researchgate.net]

- 12. A common novel CYP2C19 gene variant causes ultrarapid drug metabolism relevant for the drug response to proton pump inhibitors and antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. geneticslab.upmc.com [geneticslab.upmc.com]

- 15. The relationship between phenytoin pharmacokinetics and the CYP2C19 genotype in Japanese epileptic patients [pubmed.ncbi.nlm.nih.gov]

- 16. The impact of CYP2C19 genotype on phenoconversion by concomitant medication - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of 4-Hydroxymephenytoin in Human Urine by High-Performance Liquid Chromatography (HPLC)

Introduction

4-Hydroxymephenytoin is the primary metabolite of mephenytoin, an anticonvulsant drug. The formation of this compound is catalyzed by the polymorphic cytochrome P450 enzyme CYP2C19. Consequently, the urinary excretion of this metabolite is a key indicator of an individual's CYP2C19 metabolic phenotype, which is crucial for personalized medicine and drug development studies. This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound in human urine. The described protocols are intended for researchers, scientists, and drug development professionals.

Two primary analytical approaches are presented: an HPLC method with Ultraviolet (UV) detection for routine analysis and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for applications requiring lower detection limits.

Analytical Methods

A summary of the chromatographic conditions for both HPLC-UV and LC-MS/MS methods is provided below. These methods have been compiled from validated procedures and offer reliable quantification of this compound in a biological matrix.

Table 1: HPLC-UV Method Parameters

| Parameter | Condition |

| Column | µ-Bondapack RP-C18[1] |

| Mobile Phase | Acetonitrile:Distilled Water (40:60, v/v)[1] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 50°C[1] |

| Detection | UV at 210 nm[1] |

| Internal Standard | Phenobarbital[1] |